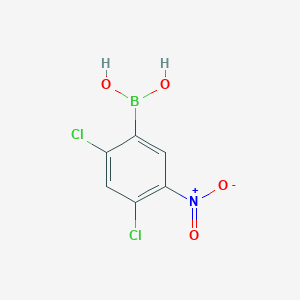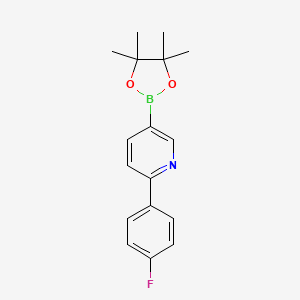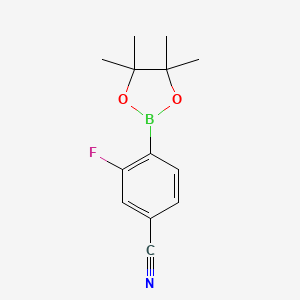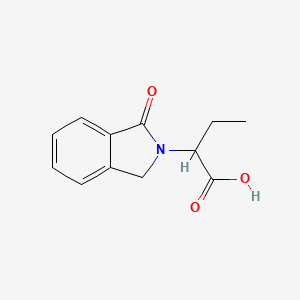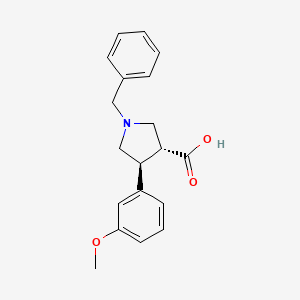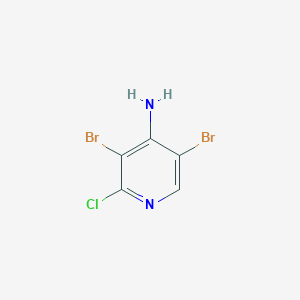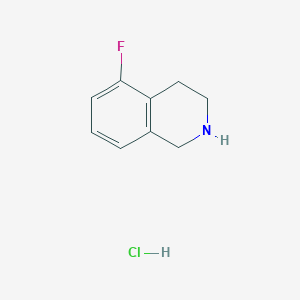
5-Fluor-1,2,3,4-tetrahydroisochinolin-Hydrochlorid
Übersicht
Beschreibung
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 799274-07-0. It has a molecular weight of 187.64 and a linear formula of C9H11ClFN .
Molecular Structure Analysis
The InChI code for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is 1S/C9H11ClFN . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom.Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
5-Fluor-1,2,3,4-tetrahydroisochinolin-Hydrochlorid wurde auf sein Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht. Die Fähigkeit der Verbindung, Neurotransmittersysteme zu modulieren, könnte es zu einem wertvollen Werkzeug bei der Erforschung von Krankheiten wie Parkinson und Alzheimer machen .
Entwicklung antimikrobieller Wirkstoffe
Die strukturellen Analoga von Tetrahydroisochinolin haben eine vielfältige biologische Aktivität gegen verschiedene infektiöse Krankheitserreger gezeigt. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Krebstherapie
Isochinolinderivate wurden auf ihre Antikrebsaktivität untersucht. Das Fluoratom in this compound könnte seine biologische Aktivität verbessern, was möglicherweise zu neuen Krebsbehandlungen führt .
Enzyminhibitionsstudien
Fluorierte Verbindungen sind bekanntermaßen effektive Enzyminhibitoren. Diese Verbindung könnte verwendet werden, um die Hemmung von Enzymen zu untersuchen, die bei verschiedenen Krankheiten relevant sind, und so Einblicke in neue therapeutische Ansätze liefern .
Forschung zu landwirtschaftlichen Chemikalien
Die potenzielle biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer landwirtschaftlicher Chemikalien, die als Pestizide oder Herbizide dienen könnten .
Materialwissenschaften
Fluorierte organische Verbindungen werden in der Materialwissenschaft häufig aufgrund ihrer einzigartigen Eigenschaften eingesetzt. This compound könnte bei der Synthese von Materialien mit speziellen elektronischen oder optischen Eigenschaften verwendet werden .
Synthetische Methodik
Die Verbindung kann in der synthetischen Chemieforschung verwendet werden, um neue synthetische Methoden zu entwickeln oder bestehende zu optimieren, insbesondere bei der Konstruktion komplexer organischer Moleküle .
Flüssigkristalltechnologie
Aufgrund des Vorhandenseins von Fluor könnte this compound die Eigenschaften von Flüssigkristallen beeinflussen, die in der Displaytechnologieindustrie von entscheidender Bedeutung sind .
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and other THIQ-based compounds are promising. They have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity .
Wirkmechanismus
Target of Action
Tetrahydroisoquinolines (thiqs) are known to be important structural motifs in various natural products and therapeutic lead compounds .
Mode of Action
C(1)-substituted derivatives of thiqs, which this compound is a part of, can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Thiqs are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , which may suggest some sensitivity to environmental conditions that could affect its bioavailability.
Result of Action
Given the known biological activities of thiqs , it is likely that this compound could have significant effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C , suggesting that temperature and atmospheric conditions could impact its stability and efficacy.
Biochemische Analyse
Biochemical Properties
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, affecting their catalytic activity. Additionally, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events . Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to changes in neurotransmitter levels and signaling . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and potency . Additionally, long-term exposure to 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can result in adaptive cellular responses, such as changes in gene expression and protein activity .
Dosage Effects in Animal Models
The effects of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and function. For example, studies have shown that high doses of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can induce toxic effects, such as cell death and tissue damage . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with certain effects only occurring at specific dosage levels .
Metabolic Pathways
5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can affect metabolic flux and metabolite levels, altering the balance of key biochemical pathways .
Transport and Distribution
The transport and distribution of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its activity and function. The compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride within tissues can affect its overall activity and potency, with certain tissues exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the subcellular localization of 5-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can influence its interactions with other biomolecules, such as enzymes and receptors, further modulating its activity and function .
Eigenschaften
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDNGEMGKNMLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662878 | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-07-0 | |
| Record name | Isoquinoline, 5-fluoro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799274-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


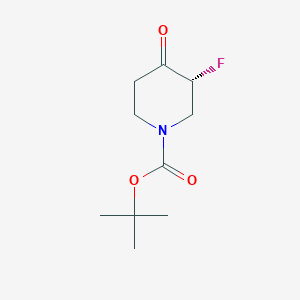

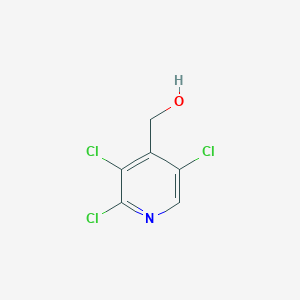
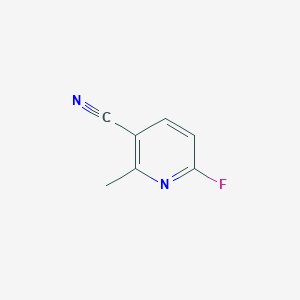

![methyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1388180.png)
![tert-butyl N-(2-{[2-(4-methylphenyl)-1-iodopropan-2-yl]oxy}ethyl)carbamate](/img/structure/B1388181.png)
